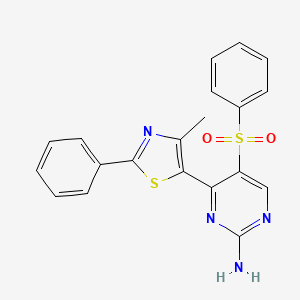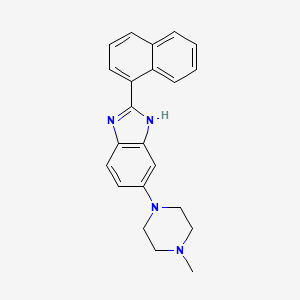![molecular formula C21H32N4O2 B3160164 N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea CAS No. 866010-80-2](/img/structure/B3160164.png)
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea
描述
The compound N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea is a complex organic molecule characterized by its unique structural composition and diverse range of applications. Its molecular architecture consists of a diethylamino group, a hydroxyl group attached to a pyrrole ring, a benzyl linkage, and an isopropylurea moiety. These functional groups impart specific physicochemical properties that make the compound highly valuable in various scientific and industrial domains.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea typically involves multiple steps:
Formation of the Pyrrole Ring: : This can be achieved through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or primary amines.
Attachment of the Diethylamino Group: : The hydroxyl group is introduced through a nucleophilic substitution reaction involving diethylamine.
Benzylation: : A benzyl bromide or benzyl chloride can be reacted with the pyrrole intermediate to form the benzyl linkage.
Urea Formation: : The final step involves the reaction of the benzyl-pyrrole compound with isopropyl isocyanate to form the urea derivative.
Industrial Production Methods
Industrial-scale production of This compound leverages optimized synthetic routes to enhance yield and purity. Large-scale reactors and continuous flow chemistry techniques ensure efficient and consistent production. Standard conditions often include controlled temperatures, pressures, and the use of high-purity reagents to minimize impurities.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the hydroxyl group to form a ketone or aldehyde derivative.
Reduction: : Reductive amination can modify the diethylamino group, potentially altering the compound's pharmacological properties.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the benzyl or pyrrole moieties.
Common Reagents and Conditions
Oxidation: : Common reagents include PCC (Pyridinium chlorochromate) and Swern oxidation conditions.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: : Bromine or chlorine sources for electrophilic substitutions, and strong nucleophiles like Grignard reagents for nucleophilic substitutions.
Major Products Formed
Oxidation: : Formation of ketones or aldehydes.
Reduction: : Secondary amines or alcohols.
Substitution: : Various derivatives depending on the substituents introduced.
科学研究应用
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea: finds applications across multiple fields:
Chemistry: : Used as a versatile building block in synthetic organic chemistry.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including as a potential drug candidate for various therapeutic targets.
Industry: : Employed in the production of specialty chemicals and materials.
作用机制
The compound’s mechanism of action is primarily determined by its ability to interact with molecular targets such as enzymes, receptors, and other proteins. The diethylamino group is known for its role in modulating biological activity, while the pyrrole and benzyl groups contribute to binding affinity and specificity. Pathways involved might include inhibition of enzymatic activity or receptor modulation, depending on the compound's exact application.
相似化合物的比较
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea: can be compared with other compounds featuring similar functional groups:
N-(4-{2-[2-(dimethylamino)-1-hydroxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-methylurea
N-(4-{2-[2-(diethylamino)-1-ethoxyethyl]-1H-pyrrol-1-yl}benzyl)-N'-isopropylurea
N-(4-{2-[2-(diethylamino)-1-hydroxyethyl]-2H-pyrrol-2-yl}benzyl)-N'-isopropylurea
These compounds exhibit similarities in their structural framework but differ in their specific functional groups, which results in variations in their chemical properties and biological activities. This compound stands out due to its unique combination of groups that confer distinct physicochemical and biological properties.
And there you have it! Hope this article meets your needs.
属性
IUPAC Name |
1-[[4-[2-[2-(diethylamino)-1-hydroxyethyl]pyrrol-1-yl]phenyl]methyl]-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N4O2/c1-5-24(6-2)15-20(26)19-8-7-13-25(19)18-11-9-17(10-12-18)14-22-21(27)23-16(3)4/h7-13,16,20,26H,5-6,14-15H2,1-4H3,(H2,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOMDOSUEQVYPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C1=CC=CN1C2=CC=C(C=C2)CNC(=O)NC(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[4-(2-Hydroxyethyl)-1-piperazinyl]-2-hydroxypropanesulfonic acid hydrate](/img/structure/B3160088.png)
![(18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.03,7.012,17]octadeca-3(7),5,12,14,16-pentaen-8-yl) acetate](/img/structure/B3160103.png)
![18-oxo-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-8-yl N-tert-butylcarbamate](/img/structure/B3160105.png)
![2,2,4-Trimethyl-7-[({[(4-methylphenyl)sulfonyl]amino}carbonyl)amino]-2,3-dihydro-1-benzofuran](/img/structure/B3160113.png)
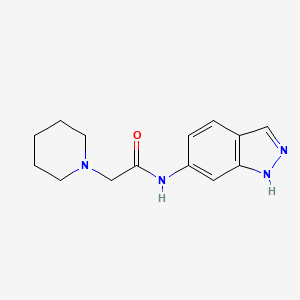
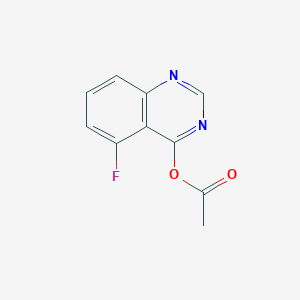
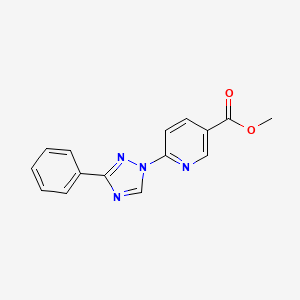
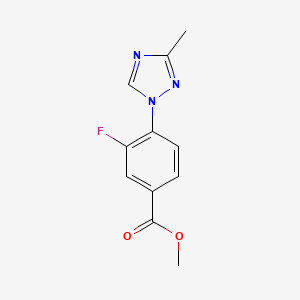
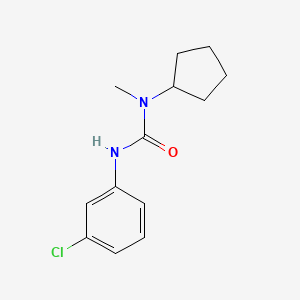
![3-[5-(2-thienyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]propanenitrile](/img/structure/B3160152.png)
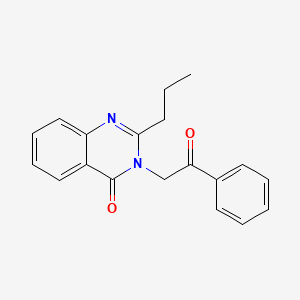
![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}benzenesulfonamide](/img/structure/B3160172.png)
